3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a phenyl group, a pyrimidinyl group, and a piperidinyl group. This compound is of interest in various scientific research fields due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidinyl core. One common approach is to start with piperidine and introduce the pyrimidin-2-yl group through nucleophilic substitution reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alkyl halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, quinones.
Reduction: : Alcohols, amines.
Substitution: : Amides, ethers, esters.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for various receptors, potentially influencing biological pathways.
Medicine
The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imatinib: : A well-known tyrosine kinase inhibitor used in cancer treatment.
Piperidine Derivatives: : Various piperidine-based compounds used in drug discovery.
Uniqueness
3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-6,11-12,17H,7-10,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQVZBJNCGNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.